1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone
Description
1-(1-Benzyl-5-methyl-4H-pyridin-3-yl)ethanone is a pyridine-derived ketone featuring a benzyl group at the 1-position, a methyl group at the 5-position, and an acetyl substituent at the 3-position of the pyridine ring. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling or condensation methods, as observed in analogous pyridin-3-yl ethanone derivatives .
Properties
CAS No. |
64497-95-6 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone |
InChI |
InChI=1S/C15H17NO/c1-12-8-15(13(2)17)11-16(9-12)10-14-6-4-3-5-7-14/h3-7,9,11H,8,10H2,1-2H3 |
InChI Key |
HSFUOCFDKDABGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C(C1)C(=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone typically involves the reaction of 1-benzyl-5-methyl-4H-pyridin-3-amine with acetyl chloride under acidic conditions. The reaction proceeds through nucleophilic substitution, where the amine group is replaced by an ethanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate pathways involved in inflammation and pain .
Comparison with Similar Compounds
The structural and functional attributes of 1-(1-benzyl-5-methyl-4H-pyridin-3-yl)ethanone can be contextualized against related compounds, focusing on substituent effects, synthetic routes, and bioactivity.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Pyridin-3-yl Ethanone Derivatives
Key Observations :
- Electronic Effects : Halogen substituents (e.g., bromo in Compound 3 ) increase reactivity for cross-coupling, while electron-donating groups like benzyl or methyl enhance steric bulk, influencing binding to biological targets.
- Hybrid Scaffolds: Compounds combining pyridine with benzofuran or triazole (e.g., ) exhibit dual functionality, often improving antimicrobial or antifungal efficacy compared to simpler pyridin-3-yl ethanones.
Key Observations :
- Cross-Coupling : Suzuki reactions (e.g., ) are favored for introducing aryl/heteroaryl groups, offering high regioselectivity.
- Condensation : Schiff base formation (e.g., ) enables diversification into bioactive derivatives but requires precise stoichiometry.
Table 3: Bioactivity Comparison
Key Observations :
- Antimycobacterial Specificity: The benzyl and methyl groups in this compound confer high selectivity for Mtb-DHFR over human DHFR, unlike less selective triazole hybrids .
- Antiviral vs. Antibacterial: Pyridin-3-yl ethanones with pyrazolo extensions (e.g., ) show stronger antiviral activity, whereas Schiff bases (e.g., ) prioritize antibacterial effects.
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